molecular formula C18H25BrClNO3 B8174239 tert-Butyl 4-(2-(5-bromo-2-chlorophenoxy)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-(5-bromo-2-chlorophenoxy)ethyl)piperidine-1-carboxylate

Cat. No.: B8174239
M. Wt: 418.8 g/mol
InChI Key: WIBLMYPSCWUFKM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(5-bromo-2-chlorophenoxy)ethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl carbamate group and a 2-(5-bromo-2-chlorophenoxy)ethyl side chain

Properties

IUPAC Name

tert-butyl 4-[2-(5-bromo-2-chlorophenoxy)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrClNO3/c1-18(2,3)24-17(22)21-9-6-13(7-10-21)8-11-23-16-12-14(19)4-5-15(16)20/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBLMYPSCWUFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCOC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(5-bromo-2-chlorophenoxy)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable piperidine precursor, the ring is functionalized to introduce the tert-butyl carbamate group.

    Introduction of the 2-(5-bromo-2-chlorophenoxy)ethyl side chain:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(5-bromo-2-chlorophenoxy)ethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while hydrolysis will produce the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl 4-(2-(5-bromo-2-chlorophenoxy)ethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(5-bromo-2-chlorophenoxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the piperidine ring can interact with receptor sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-(5-bromo-2-methoxyphenoxy)ethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(5-chloro-2-methoxyphenoxy)ethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-(5-bromo-2-fluorophenoxy)ethyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(2-(5-bromo-2-chlorophenoxy)ethyl)piperidine-1-carboxylate lies in its specific substitution pattern on the phenoxy group, which can confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.

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